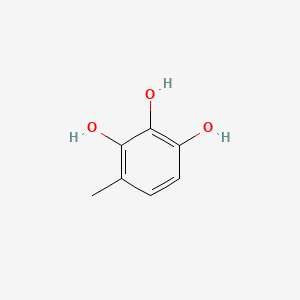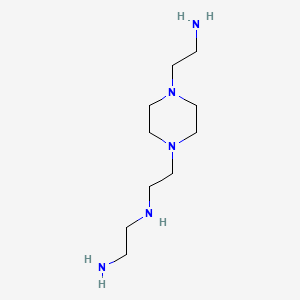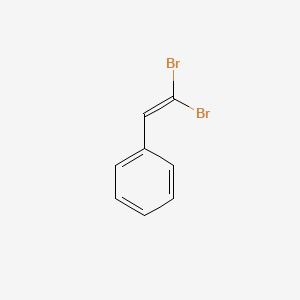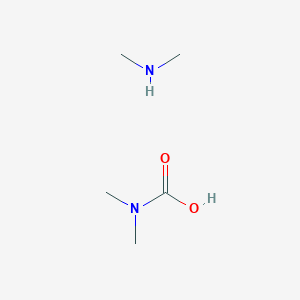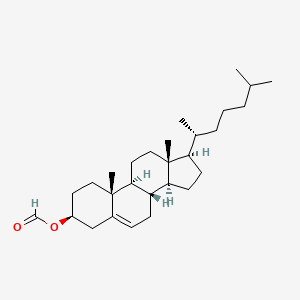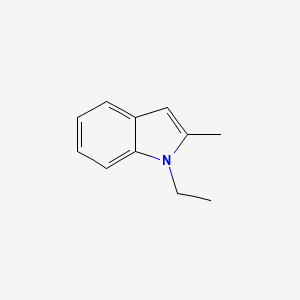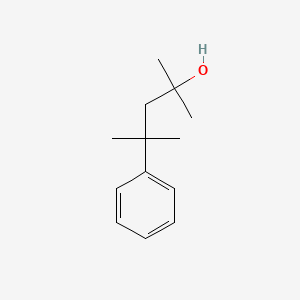
2,4-Dimethyl-4-phenylpentan-2-ol
Overview
Description
“2,4-Dimethyl-4-phenylpentan-2-ol” is a chemical compound with the CAS Number: 5340-85-2 . It has a molecular weight of 192.3 . This compound is used as a fragrance in the perfume and cosmetics industry for its scent of fruits and flowers .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 0.9±0.1 g/cm3, a boiling point of 279.4±9.0 °C at 760 mmHg, and a flash point of 107.3±14.5 °C . It has a molar refractivity of 60.0±0.3 cm3, and a molar volume of 203.2±3.0 cm3 .Scientific Research Applications
Chemical Rearrangements and Cyclialkylation Studies
2,4-Dimethyl-4-phenylpentan-2-ol has been a subject of interest in studies focused on chemical rearrangements and cyclialkylation processes. For example, Giovannini et al. (2002) explored the acid-catalyzed cyclialkylation of this compound, leading to the formation of trans-2,3-Dihydro-1,1,2,3-tetramethyl-1H-indene. This research contributed to understanding the mechanism of unexpected rearrangements in similar cyclialkylations (Giovannini, Hengartner, & Pasquier, 2002).
Intramolecular Hydrogen Bonding Studies
Research by Afzali et al. (2014) focused on the molecular structure and intramolecular hydrogen bonding of compounds similar to this compound. Their study provided insights into the conformational stabilities and hydrogen bond strengths of such compounds, valuable for understanding their chemical properties and potential applications (Afzali, Vakili, Tayyari, Eshghi, & Nekoei, 2014).
Studies on Stereochemistry and Diastereoisomerism
Kodama et al. (1979) investigated the conformation of diastereoisomeric pairs of compounds structurally similar to this compound. Their work, which included 1H-NMR and other spectroscopic analyses, contributed to the understanding of stereochemistry in such molecules, which is crucial for their potential application in various chemical synthesis processes (Kodama, Nishihata, Zushi, Nishio, Uzawa, Sakamoto, & Iwamura, 1979).
Applications in Antitumor Drug Synthesis
Arjmand et al. (2013) conducted research on compounds structurally related to this compound for developing antitumor drug candidates. Their study involved the synthesis and characterization of new dimethyltin derived drug candidates, demonstrating the potential of such compounds in medicinal chemistry (Arjmand, Sayeed, Parveen, Tabassum, Juvekar, & Zingde, 2013).
Conformational Analysis in Solid-State Photochemistry
Research by Resendiz et al. (2008) included the study of solid-state photochemistry of compounds related to this compound. This work highlighted the photoreactivity and structural behavior of these compounds under UV irradiation, contributing to the field of photochemistry (Resendiz, Taing, Khan, & Garcia‐Garibay, 2008)
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in the perfume and cosmetics industry for its scent of fruits and flowers .
Mode of Action
The mode of action of 2,4-Dimethyl-4-phenylpentan-2-ol is primarily through its interaction with olfactory receptors, which are responsible for the sense of smell. The specific floral scent of this compound is what makes it desirable in the perfume and cosmetics industry .
Biochemical Pathways
The synthesis of this compound involves a two-step process. The first step is the aldol condensation of cinnamaldehyde and propanal. The resulting 2-methyl-5-phenylpenta-2,4-dienal is then hydrogenated using different Ru/C and Ni/SiO2 catalysts .
Result of Action
The primary result of the action of this compound is the production of a specific floral scent. This scent is perceived by the olfactory receptors, leading to the sensation of a pleasant smell .
properties
IUPAC Name |
2,4-dimethyl-4-phenylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSZRLQXRKZELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277150 | |
| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5340-85-2 | |
| Record name | NSC957 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary chemical reaction that 2,4-Dimethyl-4-phenylpentan-2-ol undergoes in the presence of an acid catalyst?
A1: this compound undergoes a cyclialkylation reaction in the presence of an acid catalyst. This reaction leads to the formation of 2,3-dihydro-1,1,3,3-tetramethyl-1H-indene. This specific reaction proceeds without any unexpected rearrangements. []
Q2: How does the introduction of a chlorine atom at the ortho position of the phenyl ring in this compound (forming 4-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol) alter the outcome of the acid-catalyzed cyclialkylation?
A2: The presence of the chlorine atom in 4-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol significantly impacts the cyclialkylation reaction. Instead of yielding a single product, the reaction produces a nearly equal mixture of two isomers: 4-chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene and trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene. This unexpected formation of the trans isomer, involving a framework transposition, highlights the specific influence of the chlorine substituent on the reaction mechanism. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





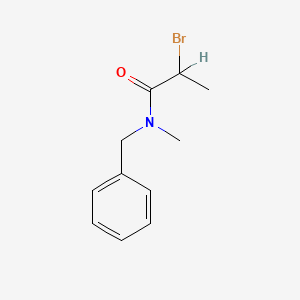
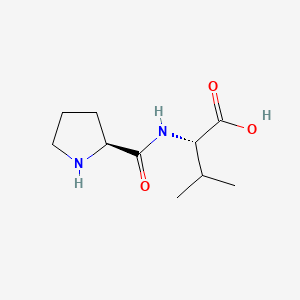
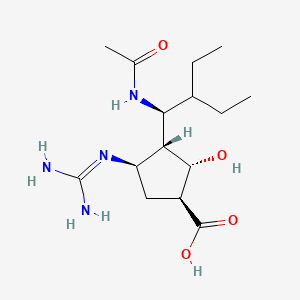
![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)
